N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride
Description
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride (PubChem CID: 165776430) is a heterocyclic compound with the molecular formula C₆H₇ClN₂O₂. Its structure features a 5-methyl-1,2-oxazole core linked to a carbamoyl chloride group via an N-methyl bridge. Key properties include:
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-3-5(8-11-4)9(2)6(7)10/h3H,1-2H3 |
InChI Key |
YCTQLWIRUDXNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N(C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride typically involves the reaction of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like phosgene, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamoyl chloride group (-COCl) exhibits high electrophilicity, making it susceptible to nucleophilic substitution. Common nucleophiles and outcomes include:
Mechanistic Insight :
-
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) chloride elimination .
-
Steric hindrance from the oxazole’s 5-methyl group slows reactivity with bulky nucleophiles.
Hydrolysis
Hydrolysis occurs readily under acidic or basic conditions:
Key Finding :
Aminolysis for Urea Formation
Reaction with primary or secondary amines yields ureas, critical in medicinal chemistry:
Notable Example :
-
Reaction with propargyl amines in the presence of B(C₆F₅)₃ triggers cyclization to form 5-methyl-4,5-dihydrooxazole derivatives, a pathway leveraged in heterocycle synthesis .
Cyclization and Rearrangement Reactions
The oxazole ring participates in Lewis acid-mediated rearrangements:
Key Pathway :
-
B(C₆F₅)₃ activates the alkyne moiety in propargyl carbamates, enabling cyclization to dihydrooxazoles .
Stability and Side Reactions
Scientific Research Applications
Chemistry: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology and Medicine: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is not well-documented. as a carbamoyl chloride, it is likely to act as an acylating agent, reacting with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of receptor functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 5-Methyl-1,2-Oxazole Core
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS: 901397-84-0)
- Molecular Formula : C₁₂H₁₁ClN₄O₃S
- Key Differences: Replaces the carbamoyl chloride with a chloroacetamide group. Similarity Score: 0.94 to the target compound .
- Applications : Sulfonamide derivatives are widely used as antimicrobial agents.
3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 346724-02-5)
- Molecular Formula : C₁₁H₉BrN₂O₂
- Key Differences :
- Substitutes the carbamoyl chloride with a bromobenzamide group.
- Bromine increases molecular weight (277.1 g/mol) and may alter electrophilicity.
- Structural Impact : The benzamide group introduces aromatic π-π stacking interactions, absent in the target compound .
Reactivity and Functional Group Analysis
Key Insight : The carbamoyl chloride group in the target compound confers higher reactivity compared to acetamide or benzamide analogs, making it more suitable for dynamic synthetic applications.
Crystallographic and Conformational Comparisons
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Molecular Formula : C₁₄H₁₁N₅OS₂
- Structural Features :
- The 5-methyl-1,2-oxazole moiety is planar (r.m.s. deviation = 0.002 Å).
- Dihedral angles between oxazole and adjacent rings: 6.33° (triazolothiadiazole) and 42.95° (benzyl group) .
Biological Activity
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is a chemical compound with the molecular formula . This compound is of interest due to its potential biological activities and applications in organic synthesis. This article discusses its structural properties, biological activity, and relevant research findings.
Structural Information
The compound features a carbamoyl chloride functional group, which is known for its reactivity with nucleophiles. The structure can be represented using the following SMILES notation: CC1=CC(=NO1)N(C)C(=O)Cl .
Molecular Characteristics
Biological Activity
While specific literature on the biological activity of this compound is limited, compounds with similar structures often exhibit notable biological properties. Here are some observed activities relevant to this compound:
1. Antimicrobial Activity
Compounds containing oxazole rings have been reported to possess antimicrobial properties. Research indicates that derivatives of oxazole can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes .
2. Enzyme Inhibition
Carbamoyl chlorides are known to act as enzyme inhibitors. They can modify active sites of enzymes through acylation, potentially leading to therapeutic applications in treating diseases caused by enzyme dysregulation.
3. Cytotoxicity
Some studies suggest that oxazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells, although specific data on this compound remains sparse .
Case Study 1: Antimicrobial Properties
A study investigating various oxazole derivatives found that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli. While this compound was not directly tested, its structural similarity suggests potential efficacy in similar assays.
Case Study 2: Enzyme Inhibition Mechanism
Research into carbamoyl chlorides has shown that they can effectively inhibit serine proteases by covalently modifying the serine residue at the active site. This mechanism opens avenues for developing therapeutic agents targeting protease-related diseases.
Research Findings
Despite limited direct studies on this compound, its structural characteristics align with known biological activities of related compounds. The following findings summarize relevant research:
- Reactivity : The carbamoyl chloride group is highly electrophilic and reactive towards nucleophiles such as amines and alcohols, facilitating various chemical reactions essential for drug development.
- Potential Applications : Given its reactivity and structural features, this compound could serve as a precursor in synthesizing biologically active molecules or as a lead compound for further modifications aimed at enhancing biological activity.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride?
A two-step approach is commonly employed for analogous compounds:
Carbamoylation : React 5-methyl-1,2-oxazol-3-amine with methyl isocyanate in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
Chlorination : Treat the intermediate carbamate with phosphorus oxychloride (POCl₃) under reflux (60–80°C, 4–6 hrs). Quench with ice-water and purify via recrystallization (methanol/water) .
Key considerations: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Use inert atmosphere to prevent hydrolysis of the carbamoyl chloride intermediate.
Advanced: How can reaction conditions be optimized to improve yield and purity of the carbamoyl chloride intermediate?
- Solvent Selection : Use aprotic solvents (e.g., THF or DCM) to minimize side reactions. POCl₃ acts as both reagent and solvent in excess .
- Temperature Control : Maintain reflux temperature (80°C) to accelerate chlorination while avoiding decomposition.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediates. For final product, use low-temperature recrystallization to isolate crystals with >95% purity .
- Analytical Validation : Confirm structure via ¹H/¹³C NMR and FT-IR (C=O stretch at ~1750 cm⁻¹; C-Cl at ~750 cm⁻¹).
Basic: What characterization techniques are critical for structural confirmation?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry and confirm regiochemistry. For example, related oxazole derivatives crystallize in orthorhombic systems (e.g., Pca2₁, a = 16.271 Å, b = 5.380 Å, c = 16.700 Å) .
- Spectroscopy : ¹H NMR (δ ~2.3 ppm for CH₃ on oxazole; δ ~3.1 ppm for N-CH₃). MS-ESI for molecular ion peak (calc. for C₇H₈ClN₃O₂: 201.02 g/mol).
- Elemental Analysis : Validate stoichiometry (e.g., C: 41.72%, H: 3.96%, N: 20.87%) .
Advanced: How can structural ambiguities in X-ray data (e.g., disordered atoms) be resolved during refinement?
- Software Tools : Use SHELXL for least-squares refinement. Apply restraints (e.g., DFIX, SIMU) for disordered regions .
- Data Collection : Collect high-resolution data (θ > 55°, MoKα radiation, λ = 0.71073 Å) to improve Rint (<5%). Multi-scan absorption correction (SADABS) minimizes errors from crystal anisotropy .
- Validation : Cross-check with WinGX metrics (e.g., R-factor convergence, electron density maps). For twinned crystals, use TWIN/BASF commands in SHELXL .
Advanced: What computational methods validate experimental crystallographic data?
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters. Compare bond lengths/angles with literature (e.g., C–N = 1.32–1.37 Å; N–C=O = 125–130°) .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate theoretical XRD patterns (Mercury software) and overlay with experimental data .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking distances ~3.47 Å in oxazole derivatives) .
Advanced: How to address contradictions in spectroscopic vs. crystallographic data (e.g., bond length discrepancies)?
- Error Source Analysis : Check for systematic errors (e.g., incorrect space group assignment, absorption effects). Re-process raw data with SHELXPRO .
- Dynamic Effects : NMR detects time-averaged conformations, while XRD captures static geometry. For flexible groups (e.g., methyl), compare RMSD values from DFT molecular dynamics .
- Multi-Method Validation : Use solid-state NMR (¹³C CP-MAS) to bridge solution and crystal data .
Basic: What are potential biological research applications of this compound?
- Pharmacophore Development : The 5-methylisoxazole moiety is a key scaffold in COX-2 inhibitors and antimicrobial agents .
- Probe Synthesis : Functionalize the carbamoyl chloride group to create bioconjugates (e.g., fluorescent tags for enzyme binding studies) .
- Metabolic Studies : Track hydrolytic stability (t₁/₂ in PBS) to assess suitability as a prodrug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
